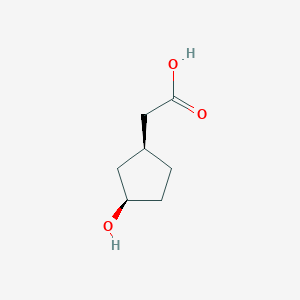
2-((1S,3R)-3-hydroxycyclopentyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring with a hydroxyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative with the desired stereochemistry. This can be achieved through various methods, including asymmetric synthesis or chiral resolution.
Hydroxylation: The cyclopentane derivative is then hydroxylated to introduce the hydroxyl group at the desired position. This step can be performed using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through esterification followed by hydrolysis or direct carboxylation using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride, while amination can be performed using ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Formation of cyclopentanol or cyclopentanal.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
Cyclopentanecarboxylic Acid:
Cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
The uniqueness of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid lies in its combination of a hydroxyl group and an acetic acid moiety on a cyclopentane ring, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2-[(1S,3R)-3-hydroxycyclopentyl]acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI-Schlüssel |
IKGUMJUGKJCELW-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@H](C[C@H]1CC(=O)O)O |
Kanonische SMILES |
C1CC(CC1CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)
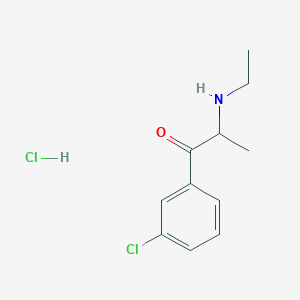
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)

![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)
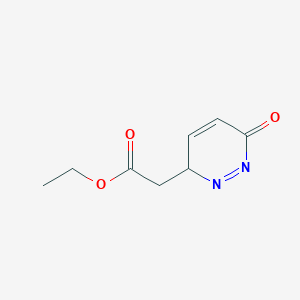
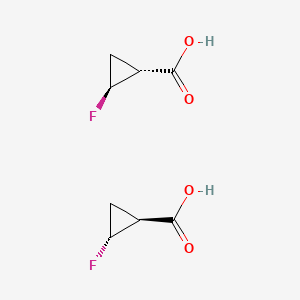
![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
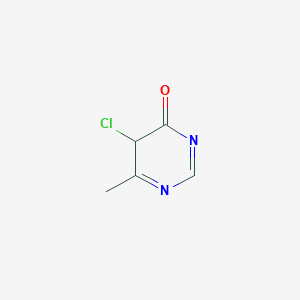
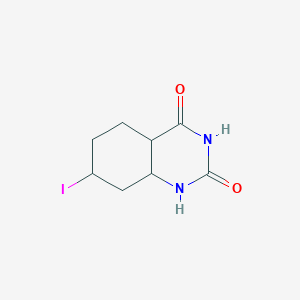
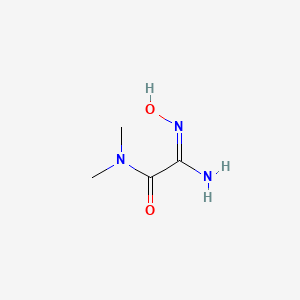
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)

